(S)-Pyrrolidin-2-ylboronic acid
CAS No.:
Cat. No.: VC17363034
Molecular Formula: C4H10BNO2
Molecular Weight: 114.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H10BNO2 |
|---|---|
| Molecular Weight | 114.94 g/mol |
| IUPAC Name | [(2S)-pyrrolidin-2-yl]boronic acid |
| Standard InChI | InChI=1S/C4H10BNO2/c7-5(8)4-2-1-3-6-4/h4,6-8H,1-3H2/t4-/m1/s1 |
| Standard InChI Key | VEBQYHFHXCAREJ-SCSAIBSYSA-N |
| Isomeric SMILES | B([C@H]1CCCN1)(O)O |
| Canonical SMILES | B(C1CCCN1)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(S)-Pyrrolidin-2-ylboronic acid features a five-membered pyrrolidine ring substituted at the 2-position with a boronic acid group (). The stereogenic center at this position confers the S-configuration, which is critical for its interactions in chiral environments. The compound’s IUPAC name, [(2S)-pyrrolidin-2-yl]boronic acid, reflects this stereochemistry .
Key identifiers:
-
InChI:
-
InChIKey:
-
SMILES:
These identifiers underscore the compound’s three-dimensional geometry and electronic configuration, which influence its reactivity and solubility .
Physicochemical Properties
The boronic acid group enhances the compound’s Lewis acidity, enabling coordination with nucleophiles such as hydroxyl groups or amines. This property is pivotal in Suzuki-Miyaura cross-coupling reactions, where it acts as a transmetalation agent .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 114.94 g/mol |
| CAS Number | 764643-18-7 |
| PubChem CID | 16753192 |
Synthetic Methodologies
Enantioselective Synthesis
The synthesis of (S)-pyrrolidin-2-ylboronic acid typically involves asymmetric catalysis to ensure enantiomeric purity. One approach utilizes chiral auxiliaries or transition-metal catalysts to induce stereoselectivity during boronation. For instance, lithiation of a protected pyrrolidine followed by treatment with triisopropyl borate yields the boronic acid, with the S-configuration preserved via chiral ligands .
Purification and Characterization
Chromatographic techniques (e.g., HPLC with chiral stationary phases) are employed to isolate the S-enantiomer. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity, while X-ray crystallography validates the absolute configuration .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic acid moiety facilitates carbon-carbon bond formation in the presence of palladium catalysts. For example, (S)-pyrrolidin-2-ylboronic acid couples with aryl halides to generate biaryl structures, which are prevalent in pharmaceuticals and agrochemicals .
This reaction’s efficiency hinges on the boronic acid’s stability and the stereochemical environment, which can influence reaction kinetics and product distribution.
Biomedical Relevance
Fibroblast Activation Protein (FAP) Inhibition
Recent studies highlight boronic acid derivatives as potent FAP inhibitors, a protease overexpressed in tumor stroma. Although (R)-pyrrolidin-2-ylboronic acid derivatives (e.g., [68Ga]Ga-SB04028) dominate current research, the S-enantiomer’s structural analogy suggests untapped potential. Modifications at the P2 position (e.g., glycine vs. D-alanine) modulate binding affinity, with IC50 values ranging from 0.41 nM to 78.1 nM depending on substituents .
Radiopharmaceutical Development
The compound’s boron atom enables neutron capture therapy (BNCT) applications, where 10B-rich agents target cancer cells for selective irradiation. While preclinical data for (S)-pyrrolidin-2-ylboronic acid remain limited, its R-counterpart demonstrates tumor uptake of 10.1 ± 0.42 %ID/g in murine models, suggesting translational promise .
Future Directions and Challenges
Enhancing Stereochemical Precision
Advances in asymmetric synthesis could improve enantiomeric excess (ee) and reduce production costs. Catalytic systems mimicking enzymatic environments (e.g., artificial metalloenzymes) are under exploration .
Expanding Therapeutic Applications
The compound’s compatibility with positron emission tomography (PET) tracers warrants investigation. Functionalization with chelators (e.g., DOTA) may enable 68Ga or 177Lu labeling for theranostic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume